
2,6-Dichloro-4-isopropoxy-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-isopropoxy-pyridine is a chemical compound with the molecular formula C8H9Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms at positions 2 and 6, and an isopropoxy group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,6-dichloropyridine with isopropanol in the presence of a base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods: Industrial production methods for 2,6-Dichloro-4-isopropoxy-pyridine often involve large-scale chlorination processes followed by etherification. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dichloro-4-isopropoxy-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyridines with various functional groups.
- Oxidized or reduced derivatives with altered chemical properties.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-isopropoxy-pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-4-isopropoxy-pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and the nature of the target. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
2,6-Dichloropyridine: A precursor in the synthesis of 2,6-Dichloro-4-isopropoxy-pyridine, with similar chemical properties but lacking the isopropoxy group.
2,6-Dibromopyridine: Another halogenated pyridine with bromine atoms instead of chlorine, used in similar applications.
2,6-Difluoropyridine: A fluorinated analog with distinct reactivity and applications.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and an isopropoxy group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H9Cl2NO |
|---|---|
Molekulargewicht |
206.07 g/mol |
IUPAC-Name |
2,6-dichloro-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9Cl2NO/c1-5(2)12-6-3-7(9)11-8(10)4-6/h3-5H,1-2H3 |
InChI-Schlüssel |
OSSQSPWFANGPIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=NC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


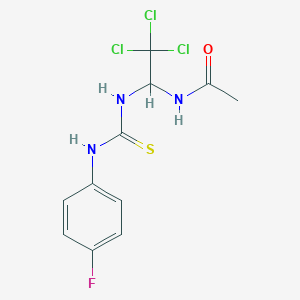

![[3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]methanol](/img/structure/B11714496.png)
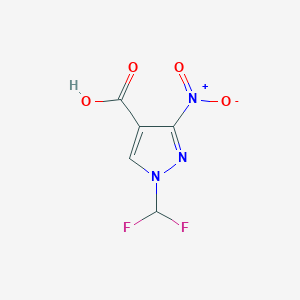

![(S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11714518.png)
![2-[4-(hexyloxy)phenyl]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11714524.png)
![(1S,5S)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11714528.png)
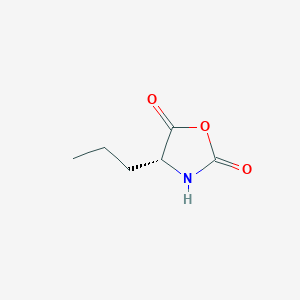
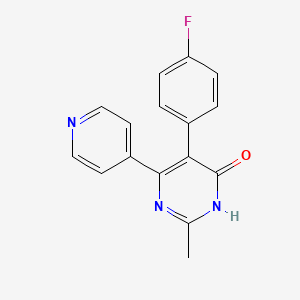
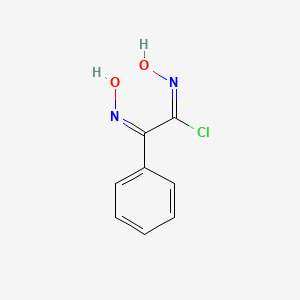

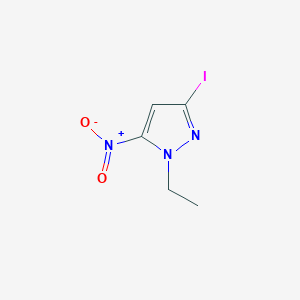
![3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one](/img/structure/B11714560.png)
